6-chloro-4-N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrimidine-2,4-diamine
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Overview
Description
6-chloro-4-N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro group at the 6th position of the pyrimidine ring and a benzofuran moiety attached via an ethyl linker. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrimidine-2,4-diamine typically involves multiple steps. One common approach is the condensation of 6-chloropyrimidine-2,4-diamine with 2-(2,3-dihydro-1-benzofuran-5-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group at the 6th position of the pyrimidine ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can result in derivatives with different substituents at the 6th position of the pyrimidine ring.
Scientific Research Applications
6-chloro-4-N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-4-N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or other proteins involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
6-chloro-4-N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrimidine-2,4-diamine: The parent compound with a chloro group at the 6th position.
6-fluoro-4-N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrimidine-2,4-diamine: A similar compound with a fluoro group instead of a chloro group.
6-methyl-4-N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrimidine-2,4-diamine: A derivative with a methyl group at the 6th position.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the properties of both the pyrimidine and benzofuran moieties. This unique combination imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various fields of research.
Properties
IUPAC Name |
6-chloro-4-N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c15-12-8-13(19-14(16)18-12)17-5-3-9-1-2-11-10(7-9)4-6-20-11/h1-2,7-8H,3-6H2,(H3,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTKUZFJGGOAIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCNC3=CC(=NC(=N3)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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